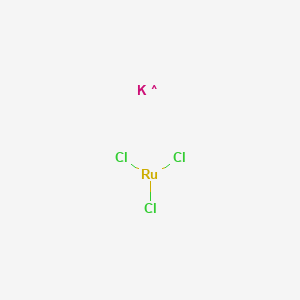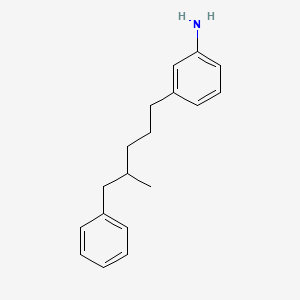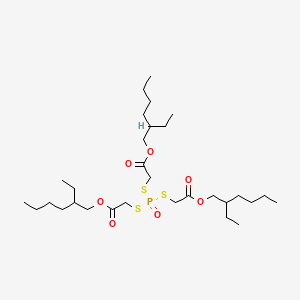
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as ethers, thioethers, and phosphates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different phosphates or oxides, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, although specific uses would require further research.
Industry: May be used in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or participating in chemical reactions within a system.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other phosphates, thioethers, or ethers with comparable structures. Examples could be:
- 2-Ethylhexyl phosphate
- 2-Ethylhexyl thioether
- 2-Ethylhexyl ether
Uniqueness
What sets 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide apart is its combination of multiple functional groups, which can confer unique reactivity and applications not found in simpler compounds.
Propiedades
Número CAS |
83547-95-9 |
|---|---|
Fórmula molecular |
C30H57O7PS3 |
Peso molecular |
656.9 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]phosphorylsulfanylacetate |
InChI |
InChI=1S/C30H57O7PS3/c1-7-13-16-25(10-4)19-35-28(31)22-39-38(34,40-23-29(32)36-20-26(11-5)17-14-8-2)41-24-30(33)37-21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
Clave InChI |
VCEOZBZYQYAEMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CSP(=O)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
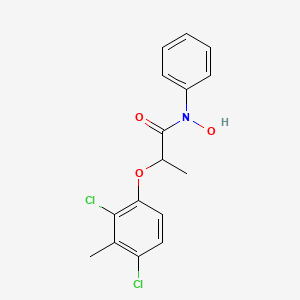
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
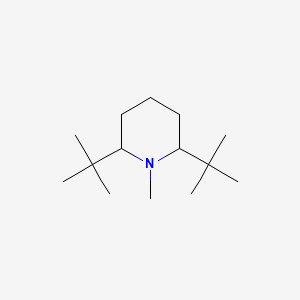
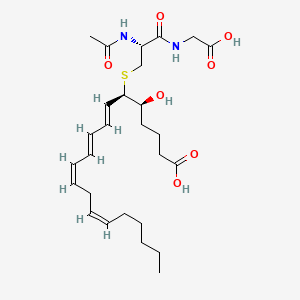
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
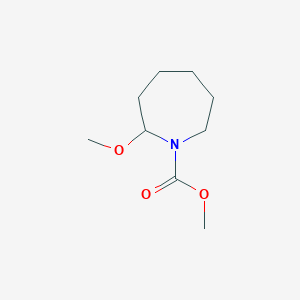
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
